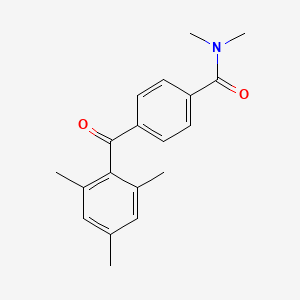
N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BTD and is a heterocyclic compound that contains both sulfur and nitrogen atoms.
科学的研究の応用
BTD has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. BTD has also been found to have a positive effect on the central nervous system and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of BTD is not fully understood, but it is believed to act on multiple targets in the body. BTD has been found to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and tumor growth. It has also been found to activate certain receptors in the body that are involved in glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
BTD has been found to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase. BTD has also been found to induce apoptosis, or programmed cell death, in tumor cells. In addition, BTD has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
BTD has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. BTD is also soluble in organic solvents, which makes it easy to use in various experimental setups. However, one limitation of BTD is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
将来の方向性
There are several future directions for BTD research. One area of interest is its potential use in treating neurodegenerative diseases. BTD has been found to have a positive effect on the central nervous system, and further research could lead to the development of new therapies for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new anti-inflammatory and anti-tumor therapies based on BTD's activity. Finally, further research is needed to fully understand the mechanism of action of BTD and to identify its specific targets in the body.
Conclusion:
In conclusion, N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide is a promising compound that has potential therapeutic applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to identify its specific targets in the body.
合成法
The synthesis of BTD can be achieved through a multistep process that involves the reaction of 2-aminobenzothiazole with isobutyryl chloride to form N-isobutyryl-2-aminobenzothiazole. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form the final product, N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide.
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(15-5-1-2-6-15)12-8-3-4-9-10(7-8)14-17-13-9/h3-4,7H,1-2,5-6H2,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSOUABDVYEPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)



![2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5698617.png)
![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)




